[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a thiazole ring substituted with a butyl-phenylamino group and an acetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The butyl-phenylamino group can be introduced through nucleophilic substitution reactions, while the acetic acid moiety can be added via esterification or amidation reactions .
Industrial Production Methods
Industrial production of [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The butyl-phenylamino group can enhance the compound’s binding affinity and specificity for its targets, while the acetic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid include other thiazole derivatives such as:
- [2-(4-Methyl-phenylamino)-thiazol-4-yl]-acetic acid
- [2-(4-Ethyl-phenylamino)-thiazol-4-yl]-acetic acid
- [2-(4-Propyl-phenylamino)-thiazol-4-yl]-acetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-15-17-13(10-20-15)9-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
VDMVUEDUXDDGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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